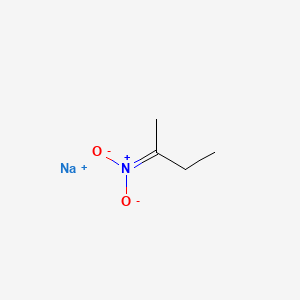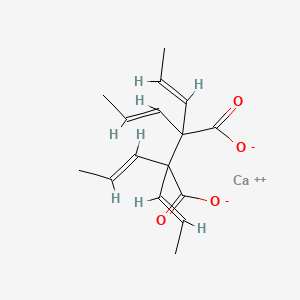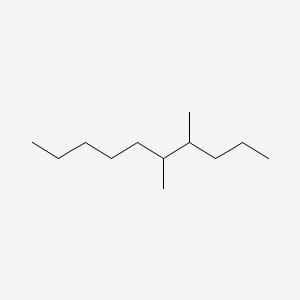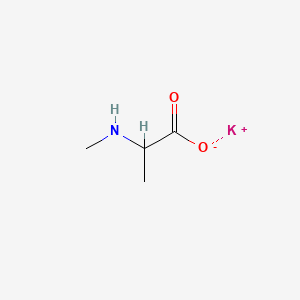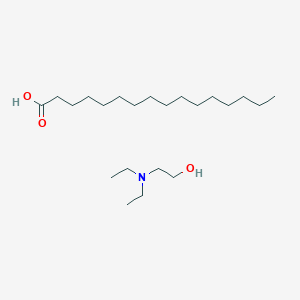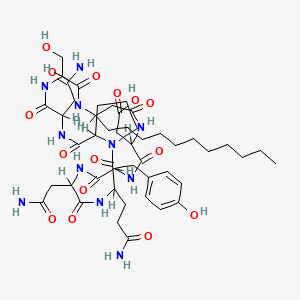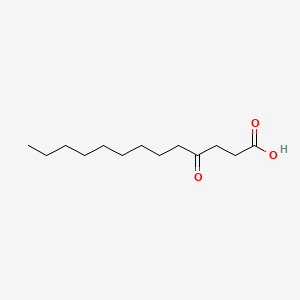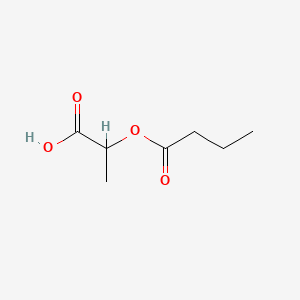
Cadmium dodecylbenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium dodecylbenzenesulphonate is a chemical compound with the molecular formula C36H58CdO6S2 . It is a cadmium salt of dodecylbenzenesulfonic acid, known for its surfactant properties. This compound is used in various industrial applications due to its unique chemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium dodecylbenzenesulphonate can be synthesized through the reaction of cadmium salts with dodecylbenzenesulfonic acid. The reaction typically involves the following steps:
Sulfonation: Dodecylbenzene is sulfonated using concentrated sulfuric acid to produce dodecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with cadmium carbonate or cadmium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors followed by neutralization tanks. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium dodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to cadmium metal.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cadmium oxide, sulfur dioxide.
Reduction: Cadmium metal.
Substitution: Various cadmium-organic compounds.
Wissenschaftliche Forschungsanwendungen
Cadmium dodecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of cadmium dodecylbenzenesulphonate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This disruption can affect various cellular processes, including ion transport and signal transduction .
Molecular Targets and Pathways:
Lipid Bilayers: Disrupts the integrity of cell membranes.
Proteins: Interacts with membrane-bound proteins, altering their function.
Pathways: Affects ion channels and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Cadmium dodecylbenzenesulphonate can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but different metal ion.
Decylbenzenesulfonate: Similar structure but with a shorter alkyl chain.
Tridecylbenzenesulfonate: Similar structure but with a longer alkyl chain.
Uniqueness: this compound is unique due to the presence of cadmium, which imparts specific chemical and physical properties not found in its sodium or other alkyl chain counterparts .
Eigenschaften
CAS-Nummer |
31017-44-4 |
|---|---|
Molekularformel |
C18H29CdO3S- |
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
cadmium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Cd/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/p-1 |
InChI-Schlüssel |
GJPBOMPCXOKYBJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



